N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
Description
Properties
CAS No. |
872597-66-5 |
|---|---|
Molecular Formula |
C20H15ClN6O3S2 |
Molecular Weight |
486.95 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H15ClN6O3S2/c21-11-7-5-10(6-8-11)17(29)25-15-16(22)26-19(27-18(15)30)31-9-14(28)24-20-23-12-3-1-2-4-13(12)32-20/h1-8H,9H2,(H,25,29)(H,23,24,28)(H3,22,26,27,30) |
InChI Key |
CIKBDJHSGYOWMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 452.51 g/mol. The compound typically exhibits a purity of around 95% in research applications.
Synthesis
The synthesis of this compound involves several key steps:
- Coupling Reactions : Initial formation through coupling reactions involving benzothiazole derivatives.
- Treatment with 1-(2-Chloroethyl)piperidine Hydrochloride : This step is crucial for introducing the piperidine moiety, enhancing the biological activity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives incorporating benzothiazole and pyrimidine rings have shown promising results against various cancer cell lines:
These findings suggest that modifications to the benzothiazole and pyrimidine structures can significantly enhance anticancer efficacy.
Acetylcholinesterase Inhibition
Compounds similar to this compound have also been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. One study reported an IC50 value of 2.7 µM for a related compound, indicating strong potential for cognitive enhancement therapies .
Study on Antitubercular Activity
A recent investigation into benzothiazole-pyrimidine hybrids demonstrated their effectiveness against multi-drug resistant Mycobacterium tuberculosis. The study synthesized several derivatives and assessed their activity using standard protocols:
These results underscore the versatility of benzothiazole derivatives in developing new antitubercular agents.
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of 452.51 g/mol. It contains a complex structure that includes a thiazole moiety, which is known for its biological activity. The presence of both pyrimidine and benzamide functionalities enhances its potential as a pharmaceutical agent.
Biological Activities
-
Anticancer Activity :
Several studies have indicated that compounds containing the benzo[d]thiazole and pyrimidine units exhibit significant anticancer properties. For instance, derivatives of 2-aminobenzothiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the inhibition of key enzymes involved in cancer progression, such as kinases and proteases . -
Acetylcholinesterase Inhibition :
The compound's structural features suggest potential activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Research indicates that similar compounds have demonstrated promising AChE inhibitory activities, which could lead to therapeutic applications in treating cognitive disorders . -
Antimicrobial Properties :
Preliminary evaluations have shown that compounds with similar structures exhibit antimicrobial effects against various pathogens. This suggests that N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide may also possess antimicrobial properties worth exploring further.
Case Study 1: Anticancer Evaluation
In one study, researchers synthesized various derivatives of this compound and tested their efficacy against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with some derivatives exhibiting IC50 values lower than those of standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
Another research effort focused on evaluating the neuroprotective effects of this compound in models of Alzheimer’s disease. The study demonstrated significant reductions in AChE activity and improvements in cognitive function metrics in treated animals, indicating potential for development as a therapeutic agent for neurodegenerative disorders .
Comparison with Similar Compounds
BMS-354825 (Dasatinib)
- Core Structure : Thiazole-carboxamide linked to a pyrimidine ring.
- Biological Target : Dual Src/Abl kinase inhibitor with antitumor activity .
- Key Differences: BMS-354825 retains a non-oxidized pyrimidine ring, whereas the target compound features a pyrimidinone (6-oxo-1,6-dihydropyrimidin-5-yl), which may alter electron distribution and hydrogen-bonding capacity.
Compound 11 ()
- Core Structure: Pyrimidin-4-ylamino group coupled with a p-fluorobenzoyl moiety.
- Pharmacological Screening : Used as a reference in chromatography and screening, but specific targets are unspecified .
- The fluorine substituent in Compound 11 versus chlorine in the target compound may affect electronegativity and membrane permeability .
Substituted Thiazole Carboxamides ()
- Core Structure : 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives.
- Activity : Demonstrated kinase inhibition in preclinical studies, with statistical significance (p < 0.05) .
- Key Differences: Lack of a pyrimidinone ring reduces hydrogen-bonding sites. The pyridinyl group in these compounds may engage in distinct π-cation interactions compared to the benzo[d]thiazole in the target compound .
Solubility and Bioavailability
- The pyrimidinone ring’s carbonyl group may improve solubility compared to non-oxidized pyrimidines in BMS-354825 .
Data Table: Key Comparative Features
Q & A
Q. What synthetic methodologies are reported for the target compound, and how can experimental parameters be optimized?
The synthesis of benzothiazole- and pyrimidine-containing compounds often involves multi-step reactions. For example, the use of 1,2,3-dithiazole intermediates and DBU (1,8-diazabicycloundec-7-ene) as a base has been critical in forming thioether linkages and facilitating cyclization reactions . Optimal conditions may include:
- Solvent selection (e.g., DMF or THF for polar aprotic environments).
- Temperature control (e.g., 60–80°C for amide bond formation).
- Catalytic use of DBU to enhance nucleophilic substitution . Statistical design of experiments (DoE) can systematically optimize variables like molar ratios and reaction time .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
Key methods include:
- NMR : Assigning proton environments (e.g., distinguishing pyrimidine NH from benzamide NH) .
- Mass spectrometry (HRMS) : Confirming molecular ion peaks and fragmentation patterns.
- HPLC-PDA : Assessing purity (>95%) and detecting byproducts .
- X-ray crystallography : Resolving ambiguities in tautomeric forms (e.g., keto-enol equilibria in pyrimidinone moieties) .
Advanced Research Questions
Q. How can computational tools predict reaction pathways and resolve mechanistic ambiguities?
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms enable:
Q. How should researchers address contradictions in spectroscopic or synthetic data?
Example: Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism. Strategies include:
- Cross-validation : Compare data with structurally analogous compounds (e.g., benzothiazole derivatives) .
- Variable-temperature NMR : Probe dynamic equilibria in solution .
- Computational validation : Overlay experimental spectra with DFT-predicted shifts .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Process intensification : Use continuous-flow reactors to enhance mixing and heat transfer .
- Membrane separation : Purify intermediates via nanofiltration to remove unreacted starting materials .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .
Data Contradiction and Mechanistic Analysis
Q. How to interpret conflicting results in reaction yields under similar conditions?
Contradictions may stem from trace impurities or solvent effects. Mitigation steps:
Q. What mechanistic insights explain the reactivity of the thioether linkage?
The thioether group participates in nucleophilic substitutions and radical-mediated reactions. For example:
- Radical scavenging assays : Confirm sulfur-centered radical intermediates using TEMPO .
- Isotopic labeling : Track sulfur migration via 34S-labeled reagents .
Methodological Tables
Q. Table 1. Key Synthetic Conditions from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
